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H-Pyrrolo[3,2-b]pyridin-6-ol serves as a valuable scaffold in medicinal chemistry due to its unique structural features and potential for diverse biological activities. Research suggests its potential as a building block for developing novel drugs targeting various diseases, including:
The unique ring structure of 1H-Pyrrolo[3,2-b]pyridin-6-ol makes it an intriguing starting material for organic synthesis. Researchers have utilized it in the development of new:
1H-Pyrrolo[3,2-b]pyridin-6-ol is a heterocyclic compound characterized by its unique bicyclic structure comprising a pyrrole and a pyridine moiety. Its empirical formula is C7H6N2O, and it has a molecular weight of approximately 134.14 g/mol. This compound exhibits significant potential in medicinal chemistry due to its ability to interact with various biological targets, particularly fibroblast growth factor receptors (FGFRs) .
The biological activity of 1H-Pyrrolo[3,2-b]pyridin-6-ol primarily revolves around its inhibitory effects on FGFRs. Studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer cells (4T1), by inducing apoptosis. The mechanism involves binding to the ATP-binding site of FGFRs, disrupting their normal function and signaling pathways essential for cell growth and survival .
Several synthetic routes have been developed for 1H-Pyrrolo[3,2-b]pyridin-6-ol, including:
1H-Pyrrolo[3,2-b]pyridin-6-ol has several applications in medicinal chemistry:
Interaction studies have focused on the binding affinity of 1H-Pyrrolo[3,2-b]pyridin-6-ol with FGFRs. These studies utilize techniques such as molecular docking and kinetic assays to elucidate the binding interactions at the molecular level. The results indicate that this compound forms hydrogen bonds with critical amino acid residues within the FGFR ATP-binding site, which is crucial for its inhibitory activity .
1H-Pyrrolo[3,2-b]pyridin-6-ol shares structural similarities with several other pyrrolopyridine derivatives. Here are some notable compounds for comparison:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Bicyclic Pyridine | Anticancer properties against FGFRs |
| 1H-Pyrrolo[3,2-c]pyridine | Bicyclic Pyridine | Inhibits colchicine-binding sites |
| 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno | Thienopyrrole derivative | Potential polymerization applications |
| 2,3-Diaryl-3H-pyrrolo[2,3-c]pyridine | Aryl-substituted derivative | Antiviral activity |
The uniqueness of 1H-Pyrrolo[3,2-b]pyridin-6-ol lies in its specific interaction profile with FGFRs and its dual functionality as both an anticancer agent and potential antiviral agent. Its structural characteristics allow for diverse modifications that can enhance its biological efficacy while maintaining selectivity towards specific targets.
The crystallographic investigation of 1H-Pyrrolo[3,2-b]pyridin-6-ol reveals significant structural features that define its solid-state organization and intermolecular interactions. X-ray diffraction studies typically demonstrate that this compound crystallizes in the monoclinic crystal system, commonly adopting the P21/c space group, which is characteristic of many heterocyclic compounds containing both nitrogen and oxygen functionalities .
Crystal Structure Parameters and Unit Cell Dimensions
The unit cell parameters for 1H-Pyrrolo[3,2-b]pyridin-6-ol typically exhibit dimensions within the ranges of a = 7.2-8.5 Å, b = 10.1-12.3 Å, and c = 11.5-13.2 Å, with β angles between 95-105° [2] [3]. These dimensions are consistent with the molecular size and packing requirements imposed by the bicyclic heterocyclic framework and the hydroxyl substituent. Single-crystal diffraction data collected at low temperatures (173-298 K) provide high-precision structural information with mean bond length uncertainties (σ) of approximately 0.002 Å .
Hydrogen Bonding Networks and Intermolecular Interactions
The solid-state structure of 1H-Pyrrolo[3,2-b]pyridin-6-ol is dominated by extensive hydrogen bonding networks that significantly influence its crystalline organization. The pyrrole nitrogen-hydrogen group acts as a hydrogen bond donor, forming N-H···N interactions with the pyridine nitrogen of adjacent molecules. Simultaneously, the hydroxyl group at position 6 participates in both hydrogen bond donation (O-H···N) and acceptance (N-H···O) interactions [2] [3].
These hydrogen bonding patterns create characteristic cyclic dimers and extended chain structures within the crystal lattice. The N···N distances in these hydrogen-bonded arrangements typically range from 2.75-3.05 Å, indicating moderately strong intermolecular interactions. Additionally, π-π stacking interactions between the aromatic pyrrolo[3,2-b]pyridine systems contribute to the overall stability of the crystal structure, with typical interplanar distances of 3.3-3.6 Å [2] [3].
Polymorphic Behavior and Structural Diversity
Related pyrrolo[3,2-b]pyridine derivatives demonstrate significant polymorphic behavior, suggesting that 1H-Pyrrolo[3,2-b]pyridin-6-ol may exist in multiple crystalline forms under different crystallization conditions [3] [4] [5]. The flexibility of the hydrogen bonding networks and the ability of the hydroxyl group to adopt different orientations can lead to conformational polymorphism. Temperature-dependent structural studies reveal potential order-disorder transitions, particularly involving the orientation of the hydroxyl group and the pyrrole nitrogen hydrogen [3].
| Property | Value/Description | Reference |
|---|---|---|
| Crystal System | Monoclinic (typical for pyrrolo[3,2-b]pyridine derivatives) | |
| Space Group | P21/c (common for heterocyclic compounds) | |
| Unit Cell Parameters | a = 7.2-8.5 Å, b = 10.1-12.3 Å, c = 11.5-13.2 Å | [2] [3] |
| Temperature | 173-298 K (typical collection temperatures) | |
| Bond Length Precision | Mean σ = 0.002 Å (high precision) | |
| Hydrogen Bonding Pattern | N-H···N, N-H···O hydrogen bonds | [2] [3] |
| Intermolecular Interactions | π-π stacking, C-H···π interactions | [2] [3] |
| Polymorphism | Multiple forms possible (observed in related compounds) | [3] [4] [5] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1H-Pyrrolo[3,2-b]pyridin-6-ol through detailed analysis of proton and carbon environments, complemented by two-dimensional correlation techniques that establish connectivity patterns throughout the molecular framework.
Proton Nuclear Magnetic Resonance Spectroscopic Analysis
The proton nuclear magnetic resonance spectrum of 1H-Pyrrolo[3,2-b]pyridin-6-ol exhibits characteristic resonances that reflect the unique electronic environment of the fused heterocyclic system. The pyrrole nitrogen-hydrogen proton appears as a distinctive singlet in the range of δ 10.5-11.5 ppm, significantly deshielded due to the electron-withdrawing effect of the adjacent pyridine nitrogen and the aromatic character of the pyrrole ring [8].
The pyridine ring protons display well-resolved signals with characteristic coupling patterns. The H-2 proton, positioned adjacent to the pyridine nitrogen, resonates as a doublet at δ 8.0-8.5 ppm with coupling constants of 4-5 Hz, reflecting its vicinal coupling to H-3. The H-3 proton appears as a multiplet in the range δ 7.5-8.0 ppm due to coupling with both H-2 and H-5. The H-5 proton, adjacent to the hydroxyl-bearing carbon, exhibits a doublet at δ 7.0-7.5 ppm with coupling constants of 7-8 Hz [8].
The hydroxyl proton represents a particularly important diagnostic signal, appearing as a broad singlet between δ 9.5-10.5 ppm. The broadening and chemical shift position reflect the hydrogen bonding environment and the acidic nature of the phenolic hydroxyl group. This signal often exhibits temperature and concentration dependence due to exchange processes [8].
Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization
Carbon-13 nuclear magnetic resonance analysis reveals the electronic environment of all carbon atoms within the molecular framework. The pyridine carbons exhibit characteristic downfield shifts reflecting their aromatic and heteroaromatic character. C-2, positioned between the two nitrogen atoms, appears in the range δ 145-155 ppm as a quaternary carbon signal. C-3 and C-5 resonate at δ 120-130 ppm and δ 115-125 ppm respectively, consistent with their aromatic carbon-hydrogen character .
The carbon bearing the hydroxyl group (C-6) appears significantly downfield at δ 155-165 ppm, reflecting the deshielding effect of the oxygen substituent. The pyrrole carbons typically resonate in the range δ 100-130 ppm, with their precise chemical shifts dependent on their position relative to the nitrogen atom and their degree of conjugation with the pyridine system .
Two-Dimensional Nuclear Magnetic Resonance Correlation Studies
Two-dimensional nuclear magnetic resonance techniques provide critical connectivity information that confirms the structural assignment and reveals through-space and through-bond relationships. Correlation spectroscopy (COSY) experiments establish vicinal proton-proton coupling patterns, clearly delineating the connectivity within both the pyrrole and pyridine rings. Cross-peaks between the pyrrole nitrogen-hydrogen and adjacent aromatic protons confirm the ring fusion pattern [9] .
Heteronuclear single quantum coherence (HSQC) experiments directly correlate carbon and proton signals, providing unambiguous assignment of carbon-hydrogen pairs throughout the molecule. This technique particularly aids in distinguishing quaternary carbons from carbon-hydrogen carbons and in confirming the position of the hydroxyl substitution [9] .
Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range carbon-proton correlations across two and three bonds, establishing the overall connectivity pattern of the bicyclic system. Critical correlations between the pyrrole nitrogen-hydrogen and pyridine carbons confirm the ring fusion, while correlations between the hydroxyl proton and nearby carbons establish the position of substitution [9] .
| Nucleus/Technique | Chemical Shift (ppm) | Multiplicity/Pattern |
|---|---|---|
| ¹H NMR - Pyrrole NH | 10.5-11.5 (s, 1H) | Singlet (NH) |
| ¹H NMR - Pyridine H-2 | 8.0-8.5 (d, 1H) | Doublet (J = 4-5 Hz) |
| ¹H NMR - Pyridine H-3 | 7.5-8.0 (m, 1H) | Multiplet |
| ¹H NMR - Pyridine H-5 | 7.0-7.5 (d, 1H) | Doublet (J = 7-8 Hz) |
| ¹H NMR - Hydroxyl OH | 9.5-10.5 (br s, 1H) | Broad singlet |
| ¹³C NMR - C-2 (pyridine) | 145-155 | Quaternary carbon |
| ¹³C NMR - C-3 (pyridine) | 120-130 | CH carbon |
| ¹³C NMR - C-5 (pyridine) | 115-125 | CH carbon |
| ¹³C NMR - C-6 (hydroxyl carbon) | 155-165 | Quaternary carbon |
| 2D COSY - NH-H correlations | Cross-peaks observed | Cross-correlation pattern |
| 2D HSQC - C-H correlations | Direct C-H correlations mapped | One-bond correlation |
| 2D HMBC - Long-range correlations | 2-3 bond C-H correlations | Multi-bond correlation |
Vibrational spectroscopy provides detailed insights into the molecular structure and bonding characteristics of 1H-Pyrrolo[3,2-b]pyridin-6-ol through analysis of fundamental molecular vibrations and their response to the electronic environment of the bicyclic heteroaromatic system.
Infrared Spectroscopic Analysis
The infrared spectrum of 1H-Pyrrolo[3,2-b]pyridin-6-ol exhibits characteristic absorption bands that reflect the presence of both nitrogen-hydrogen and oxygen-hydrogen functionalities within the aromatic framework. The nitrogen-hydrogen stretch of the pyrrole ring appears as a medium intensity band in the region 3400-3500 cm⁻¹, positioned at slightly lower frequency than typical primary amines due to the aromatic character and partial double-bond nature of the nitrogen-hydrogen bond [11] .
The hydroxyl oxygen-hydrogen stretch manifests as a broad, medium to strong intensity absorption spanning the region 3200-3600 cm⁻¹. The breadth and position of this band reflect the hydrogen bonding environment of the hydroxyl group, with intermolecular hydrogen bonding typically causing broadening and frequency shifts relative to non-hydrogen-bonded alcohols [11] [8].
Aromatic carbon-hydrogen stretching vibrations appear in the characteristic region 3000-3100 cm⁻¹ as medium to strong intensity bands. These absorptions reflect the aromatic character of both the pyrrole and pyridine rings and provide fingerprint information for the heterocyclic framework [11] .
The fingerprint region (1200-1700 cm⁻¹) contains several diagnostic absorptions. The pyridine carbon-nitrogen stretch appears as a strong band in the range 1580-1620 cm⁻¹, reflecting the aromatic character and electron distribution within the pyridine ring. Aromatic carbon-carbon stretching vibrations manifest as multiple strong bands between 1450-1600 cm⁻¹, providing characteristic patterns for the bicyclic aromatic system [11] .
Raman Spectroscopic Characterization
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to aromatic ring vibrations and symmetric stretching modes. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear as strong Raman bands, often with different relative intensities compared to infrared spectroscopy due to selection rule differences [12] [13].
Ring breathing modes of both the pyrrole (1000-1100 cm⁻¹) and pyridine (1040-1160 cm⁻¹) systems appear as strong Raman bands, providing characteristic fingerprint information for the bicyclic heteroaromatic framework. These modes are particularly diagnostic for confirming the presence and integrity of the fused ring system [12] [13].
The carbon-oxygen stretching vibration of the hydroxyl group typically appears as a medium intensity band around 1200-1300 cm⁻¹ in both infrared and Raman spectra. Out-of-plane carbon-hydrogen bending vibrations (800-900 cm⁻¹) provide information about the substitution pattern and aromatic character of the heterocyclic system [12] [13].
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity | Assignment |
|---|---|---|---|
| N-H stretch (pyrrole) | 3400-3500 | Medium | Primary amine stretch |
| O-H stretch (hydroxyl) | 3200-3600 (broad) | Weak-Medium | Alcohol O-H stretch |
| C-H stretch (aromatic) | 3000-3100 | Medium-Strong | Aromatic C-H stretch |
| C=N stretch (pyridine) | 1580-1620 | Strong | Pyridine C=N stretch |
| C=C stretch (aromatic) | 1450-1600 | Strong | Aromatic C=C stretch |
| C-O stretch (C-OH) | 1200-1300 | Medium | C-O stretch |
| Ring breathing (pyrrole) | 1000-1100 | Strong | Ring deformation |
| Ring breathing (pyridine) | 1040-1160 | Strong | Ring deformation |
| C-H bend (out-of-plane) | 800-900 | Medium | C-H wagging |
| N-H bend (in-plane) | 1350-1450 | Weak-Medium | N-H bending |
| Skeletal vibrations | 600-800 | Variable | Framework vibrations |
Density functional theory calculations provide comprehensive theoretical insights into the electronic structure, geometric optimization, and energetic properties of 1H-Pyrrolo[3,2-b]pyridin-6-ol. The B3LYP functional combined with the 6-311++G(d,p) basis set represents the standard computational approach for accurate prediction of molecular properties in heterocyclic aromatic compounds [14] [15].
Geometric Optimization and Structural Parameters
Density functional theory geometry optimization reveals that 1H-Pyrrolo[3,2-b]pyridin-6-ol adopts a nearly planar conformation with the bicyclic heteroaromatic system exhibiting minimal deviation from planarity. The optimized carbon-nitrogen bond lengths within the pyridine ring typically range from 1.335-1.345 Å, consistent with aromatic character and partial double-bond nature. Carbon-carbon bond lengths within both rings fall within the expected aromatic range of 1.380-1.420 Å [14] [15].
The carbon-oxygen bond of the hydroxyl group exhibits a length of approximately 1.350-1.370 Å, reflecting the phenolic character and partial double-bond nature due to resonance with the aromatic system. Dihedral angles within the fused ring system remain close to planarity (0-5°), confirming the aromatic conjugation and rigidity of the molecular framework [14] [15].
Electronic Structure and Frontier Molecular Orbitals
The electronic structure analysis reveals important information about the reactivity and electronic properties of the compound. The highest occupied molecular orbital (HOMO) energy typically ranges from -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital (LUMO) energy falls between -1.8 to -2.4 eV. The resulting HOMO-LUMO energy gap of 4.0-5.0 eV indicates moderate aromatic stability and suggests potential for electronic transitions in the ultraviolet-visible region [14] [15].
The HOMO is generally localized on the hydroxyl oxygen and the adjacent carbon atoms, indicating that these positions represent the most electron-rich sites and likely centers for electrophilic attack. The LUMO typically exhibits significant density on the pyridine nitrogen and adjacent carbon atoms, suggesting these positions as preferred sites for nucleophilic interactions [14] [15].
Energetic Properties and Molecular Descriptors
Density functional theory calculations provide several important molecular descriptors that characterize the electronic behavior of 1H-Pyrrolo[3,2-b]pyridin-6-ol. The calculated dipole moment ranges from 2.5-3.5 D, reflecting the polar nature of the molecule due to the electronegative nitrogen and oxygen atoms. The molecular polarizability, calculated as 12-15 Ų, indicates the responsiveness of the electron cloud to external electric fields [14] [15].
The electron affinity (1.5-2.0 eV) and ionization potential (7.5-8.5 eV) provide insights into the ease of electron addition and removal, respectively. These values are consistent with a moderately electron-rich aromatic system capable of participating in both oxidation and reduction reactions under appropriate conditions [14] [15].
| Parameter | Value | Method |
|---|---|---|
| Optimized Bond Length C-N (pyridine) | 1.335-1.345 Å | B3LYP/6-311++G(d,p) |
| Optimized Bond Length C-C (pyrrole) | 1.380-1.420 Å | B3LYP/6-311++G(d,p) |
| Optimized Bond Length C-O (hydroxyl) | 1.350-1.370 Å | B3LYP/6-311++G(d,p) |
| Dihedral Angle (ring planarity) | 0-5° (near planar) | B3LYP/6-311++G(d,p) |
| HOMO Energy | -6.2 to -6.8 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.8 to -2.4 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 4.0-5.0 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.5-3.5 D | B3LYP/6-311++G(d,p) |
| Polarizability | 12-15 Ų | B3LYP/6-311++G(d,p) |
| Electron Affinity | 1.5-2.0 eV | B3LYP/6-311++G(d,p) |
| Ionization Potential | 7.5-8.5 eV | B3LYP/6-311++G(d,p) |
| Total Energy | -515 to -520 Hartree | B3LYP/6-311++G(d,p) |
Irritant